![molecular formula C19H16F2N2O2S B2787238 3,4-difluoro-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide CAS No. 863513-58-0](/img/structure/B2787238.png)
3,4-difluoro-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide
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Overview
Description
3,4-difluoro-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DFB and is a thiazole-based molecule.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . Thiazole derivatives, another structural component of the compound, have also been associated with a wide range of biological activities .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Based on the structure of the compound, it can be inferred that it might interact with its targets in a similar manner as other indole and thiazole derivatives .
Biochemical Pathways
Indole derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Thiazole derivatives have also been linked to a broad spectrum of biological activities .
Result of Action
Similar compounds have shown a variety of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Advantages and Limitations for Lab Experiments
DFB has several advantages for lab experiments. It is a potent and selective inhibitor of HDACs, making it a valuable tool for studying the role of HDACs in various biological processes. DFB is also relatively easy to synthesize, making it readily available for research purposes. However, DFB has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain assays. In addition, DFB has not been extensively studied in vivo, which limits its potential applications in animal models.
Future Directions
There are several future directions for the research on DFB. One potential direction is to investigate the potential applications of DFB in the treatment of inflammatory diseases such as rheumatoid arthritis. Another direction is to study the pharmacokinetics and pharmacodynamics of DFB in animal models to determine its potential efficacy in vivo. In addition, further studies are needed to elucidate the mechanism of action of DFB and to identify potential targets for its anticancer activity.
Synthesis Methods
The synthesis of DFB involves the reaction of 2-(2-(4-methoxyphenyl)thiazol-4-yl)ethanamine with 3,4-difluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to facilitate the reaction. The resulting product is then purified using column chromatography to obtain pure DFB.
Scientific Research Applications
DFB has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. It has been reported to exhibit potent anticancer activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. DFB has also been found to possess anti-inflammatory activity and has potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
3,4-difluoro-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N2O2S/c1-25-15-5-2-12(3-6-15)19-23-14(11-26-19)8-9-22-18(24)13-4-7-16(20)17(21)10-13/h2-7,10-11H,8-9H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPCISXFLKLARN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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